Cas no 1192-28-5 (N-cyclopentylidenehydroxylamine)
N-cyclopentylidenehydroxylamine Chemical and Physical Properties
Names and Identifiers
-
- Cyclopentanoneoxime
- CYCLOPENTAN-1-ONE OXIME
- cyclopentanone oxime-o-benzyl ether
- Cyclopentanon-oxim
- cyclopentanonoxime
- hydroxyiminocyclopentane
- N-Hydroxycyclopentan-1-imine
- NSC 3164
- Cyclopentanone oxime
- CYCLOPENTANONE, OXIME
- QY3BV00PCY
- C5H9NO
- N-cyclopentylidenehydroxylamine
- YGNXYFLJZILPEK-UHFFFAOYSA-N
- (hydroxyimino)cyclopentane
- 1-cyclopentanone oxime
- N-hydroxycyclopentanimine
- DSSTox_CID_363
- DSSTox_RID_75540
- DSSTox_GSID_20363
- ARONIS007713
- DTXCID40363
- Q27287562
- DTXSID0020363
- UNII-QY3BV00PCY
- BRN 1853228
- MFCD00001420
- AKOS000496726
- NSC3164
- CHEBI:194672
- AM20080131
- NCGC00258047-01
- InChI=1/C5H9NO/c7-6-5-3-1-2-4-5/h7H,1-4H
- J-802180
- CAS-1192-28-5
- 1192-28-5
- BCP23101
- Q-103263
- CCRIS 7163
- EINECS 214-749-8
- CHEMBL3188176
- 4-07-00-00008 (Beilstein Handbook Reference)
- AH-034/32464031
- AI3-23508
- Tox21_200493
- NSC-3164
- NS00023844
- Cyclopentanone,oxime
- FD9020
- FT-0624260
- NCGC00248657-01
- CS-W013717
- A847674
- SY029582
- STL069071
- DB-002228
-
- MDL: MFCD00001420
- Inchi: 1S/C5H9NO/c7-6-5-3-1-2-4-5/h7H,1-4H2
- InChI Key: YGNXYFLJZILPEK-UHFFFAOYSA-N
- SMILES: O/N=C1/CCCC/1
- BRN: 1853228
Computed Properties
- Exact Mass: 99.06840
- Monoisotopic Mass: 99.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 80.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0.7
- Topological Polar Surface Area: 32.6
Experimental Properties
- Color/Form: White prismatic crystals.
- Density: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 57.0 to 60.0 deg-C
- Boiling Point: 97°C/24mmHg(lit.)
- Flash Point: 92.2±0.0 ºC,
- Refractive Index: 92
- Solubility: Dissolution (47 g/l) (25 º C),
- PSA: 32.59000
- LogP: 1.39060
- Merck: 14,2719
- Solubility: Not determined
N-cyclopentylidenehydroxylamine Security Information
- Hazardous Material transportation number:UN 1325 4.1/PG 2
- WGK Germany:3
- Hazard Category Code: 36/37/38-22
- Safety Instruction: S26-S36/37/39
- RTECS:GY5150000
-
Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R36/37/38
- TSCA:Yes
N-cyclopentylidenehydroxylamine Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
N-cyclopentylidenehydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C854630-500g |
Cyclopentanone Oxime |
1192-28-5 | 97% | 500g |
¥1,617.00 | 2022-09-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TW879-5g |
N-cyclopentylidenehydroxylamine |
1192-28-5 | 98.0%(GC) | 5g |
¥109.0 | 2022-06-10 | |
| Fluorochem | 227999-5g |
Cyclopentanoneoxime |
1192-28-5 | 95% | 5g |
£10.00 | 2022-02-28 | |
| Fluorochem | 227999-25g |
Cyclopentanoneoxime |
1192-28-5 | 95% | 25g |
£18.00 | 2022-02-28 | |
| Fluorochem | 227999-100g |
Cyclopentanoneoxime |
1192-28-5 | 95% | 100g |
£53.00 | 2022-02-28 | |
| Fluorochem | 227999-250g |
Cyclopentanoneoxime |
1192-28-5 | 95% | 250g |
£105.00 | 2022-02-28 | |
| TRC | C988425-10g |
Cyclopentanone Oxime |
1192-28-5 | 10g |
$ 145.00 | 2022-06-06 | ||
| TRC | C988425-50g |
Cyclopentanone Oxime |
1192-28-5 | 50g |
$ 430.00 | 2022-06-06 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025491-100g |
N-cyclopentylidenehydroxylamine |
1192-28-5 | 97% | 100g |
¥200 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025491-25g |
N-cyclopentylidenehydroxylamine |
1192-28-5 | 97% | 25g |
¥57 | 2024-05-26 |
N-cyclopentylidenehydroxylamine Suppliers
N-cyclopentylidenehydroxylamine Related Literature
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1. Infrared study of the Beckmann rearrangement catalysed by decationated zeoliteJ. D. Butler,T. C. Poles J. Chem. Soc. Perkin Trans. 2 1973 41
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2. Beckmann rearrangement of cyclopentanone oxime catalysed by decationated zeoliteJohn D. Butler,Terence C. Poles J. Chem. Soc. Perkin Trans. 2 1973 1262
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3. 278. Nucleotides. Part XXXV. cycloPentanone oxime p-nitro-benzenesulphonate as an intermediate in the synthesis of nucleotide derivatives : an alternative synthesis of adenosine-5′ triphosphateB. H. Chase,G. W. Kenner,Alexander R. Todd,R. F. Webb J. Chem. Soc. 1956 1371
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4. Cyclopenta-1,2,3-dithiazoles and related compoundsM. John Plater,Charles W. Rees,David G. Roe,Tomás Torroba J. Chem. Soc. Perkin Trans. 1 1993 769
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5. 255. Studies on phosphorylation. Part XIII. Ketoxime sulphonates as intermediates in pyrophosphate formationG. W. Kenner,Alexander R. Todd,R. F. Webb J. Chem. Soc. 1956 1231
Additional information on N-cyclopentylidenehydroxylamine
Exploring N-cyclopentylidenehydroxylamine (CAS No. 1192-28-5): Properties, Applications, and Innovations
N-cyclopentylidenehydroxylamine (CAS No. 1192-28-5) is a specialized organic compound with a unique molecular structure, featuring a cyclopentylidene group bonded to a hydroxylamine moiety. This compound has garnered attention in recent years due to its versatile applications in pharmaceutical intermediates, agrochemical research, and material science. Its chemical stability and reactivity make it a valuable building block for synthesizing more complex molecules, aligning with the growing demand for sustainable and efficient chemical processes.
One of the most searched questions about N-cyclopentylidenehydroxylamine revolves around its synthesis methods. Researchers often explore its preparation via condensation reactions between cyclopentanone and hydroxylamine derivatives, a process optimized for high yields and purity. The compound’s spectroscopic properties, including IR and NMR data, are frequently cited in academic literature, making it a subject of interest for analytical chemistry enthusiasts. Additionally, its role in catalysis and ligand design has been highlighted in recent studies, particularly in the context of green chemistry initiatives.
In the pharmaceutical sector, N-cyclopentylidenehydroxylamine serves as a precursor for nitrogen-containing heterocycles, which are pivotal in drug discovery. Its incorporation into bioactive molecules has been linked to antimicrobial and anti-inflammatory properties, addressing current healthcare challenges like antibiotic resistance. This aligns with the trending focus on precision medicine and targeted therapies, where such intermediates play a critical role.
From an industrial perspective, the compound’s utility extends to polymer modification and coating technologies. Its ability to act as a cross-linking agent or stabilizer has been explored in high-performance materials, catering to industries seeking durability and environmental compatibility. With the rise of circular economy practices, N-cyclopentylidenehydroxylamine is being investigated for its potential in recyclable polymer systems, a hot topic in sustainable manufacturing.
Safety and handling of N-cyclopentylidenehydroxylamine are also frequently queried topics. While it is not classified as hazardous under standard regulations, proper storage conditions—such as protection from moisture and extreme temperatures—are emphasized to maintain its integrity. This reflects the broader industry shift toward responsible chemical management and lab safety protocols, which are increasingly prioritized in research and development settings.
Looking ahead, the compound’s potential in emerging technologies like nanomaterials and energy storage is under exploration. Its molecular framework could contribute to advancements in battery electrolytes or catalytic converters, areas gaining traction due to global energy transition efforts. As researchers continue to uncover its capabilities, N-cyclopentylidenehydroxylamine remains a compound of significant scientific and industrial relevance.
In summary, N-cyclopentylidenehydroxylamine (CAS No. 1192-28-5) exemplifies the intersection of fundamental chemistry and applied innovation. Its multifaceted applications, from drug development to sustainable materials, position it as a key player in addressing contemporary scientific and industrial challenges. As interest in specialty chemicals grows, this compound is poised to remain a focal point in both academic and commercial spheres.
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